Apaziquone

Description

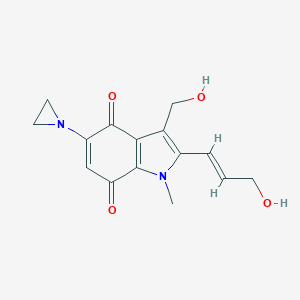

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869587 | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114560-48-4 | |

| Record name | Apaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaziquone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Apaziquone Bioreduction and Cytotoxicity

Enzymatic Activation Pathways of Apaziquone

The activation of this compound involves its enzymatic reduction by various oxidoreductases present within cells tandfonline.comnih.govnih.govfda.gov. The primary enzymes responsible for this bioreduction are the two-electron reductase NAD(P)H:quinone oxidoreductase 1 (NQO1) and a series of one-electron reductases, including cytochrome P450 reductase tandfonline.comhud.ac.uktandfonline.comnih.govnih.govfda.gov. The specific pathway of activation can significantly influence this compound's cytotoxic outcome, depending on the cellular oxygenation state and the expression levels of these activating enzymes tandfonline.comhud.ac.uktandfonline.com.

Role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in this compound Bioreduction

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, plays a central role in the bioreductive activation of this compound hud.ac.ukfda.govnih.gov. NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of a wide range of quinone substrates nih.gov.

Two-Electron Reduction Mechanism

NQO1 mediates a two-electron reduction of this compound's quinone nucleus, converting it directly to a hydroquinone (B1673460) without forming potentially reactive semiquinone radical intermediates nih.govfda.govnih.govnih.gov. This two-electron reduction pathway is considered oxygen-independent nih.gov. The resulting hydroquinone is a highly reactive species that can then undergo alkylation reactions with DNA, leading to cellular damage tandfonline.comhud.ac.uktandfonline.comnih.govfda.gov. The DNA damage observed includes single-strand breaks, and the hydroquinone can also participate in the alkylation of DNA via the release of hydroxyl groups and protonation-induced aziridine (B145994) ring opening nih.gov.

Influence of NQO1 Activity on Cellular Response

The activity of NQO1 significantly influences the cellular response to this compound, particularly under aerobic conditions tandfonline.comhud.ac.uktandfonline.com. In the presence of oxygen, this compound is predominantly reduced by NQO1 tandfonline.comhud.ac.uktandfonline.com. Numerous in vitro studies have demonstrated an inverse proportionality between the half-maximal inhibitory concentration (IC50) values of this compound and NQO1 activity, indicating that higher NQO1 levels correlate with increased sensitivity to the drug tandfonline.comhud.ac.uktandfonline.comnih.gov. For instance, cells with high NQO1 activity show greater susceptibility to this compound, with the drug effectively targeting both aerobic and hypoxic cell fractions nih.gov.

The relationship between NQO1 activity and cellular response can be conceptually illustrated as follows:

| NQO1 Activity Level | This compound IC50 (Conceptual) | Cellular Response |

| High | Low | High Sensitivity |

| Low | High | Low Sensitivity |

However, the correlation between NQO1 activity and in vivo tumor response has been more complex and not always consistently substantiated in clinical studies, potentially due to factors such as poor systemic pharmacokinetics and inadequate drug penetration into avascular tumor tissues tandfonline.comnih.govauajournals.org. Despite these complexities, preclinical data suggest that this compound should efficiently target both aerobic and hypoxic fractions of NQO1-rich tumors tandfonline.comhud.ac.uktandfonline.com.

Impact of NQO1 Polymorphic Variants on Activation

Genetic variations in NQO1 can significantly impact its enzymatic activity and, consequently, the activation of this compound. A notable polymorphic variant is the C609T single nucleotide polymorphism (also known as NQO1*2), which leads to a significant reduction in NQO1 enzymatic activity due to rapid protein degradation tandfonline.comhud.ac.uktandfonline.comresearchgate.net.

In cells that possess low or no NQO1 activity, particularly those harboring the C609T polymorphic variant, one-electron reductases assume a more prominent role in this compound's reduction tandfonline.comhud.ac.uktandfonline.comnih.gov. Under these conditions, the activation pathway becomes oxygen-sensitive, leading to the formation of semiquinone radicals tandfonline.comhud.ac.uktandfonline.com. This allows this compound to selectively target hypoxic cells in NQO1-deficient tumors, demonstrating its potential as a hypoxia-activated prodrug in specific cellular contexts tandfonline.comhud.ac.uktandfonline.comnih.govnih.gov.

Involvement of One-Electron Reductases (e.g., Cytochrome P450 Reductase)

Beyond NQO1, other oxidoreductases are capable of reducing this compound through a one-electron pathway tandfonline.comhud.ac.uktandfonline.comnih.govnih.govfda.govnih.gov. Enzymes such as cytochrome P450 reductase are key players in this alternative activation route tandfonline.comhud.ac.uktandfonline.comnih.govnih.govfda.govnih.gov. These one-electron reductases become particularly important in cells with low or absent NQO1 activity, especially under hypoxic conditions tandfonline.comhud.ac.uktandfonline.comnih.govnih.govresearchgate.net.

Formation of Semiquinone Radicals

The one-electron reduction of the quinone nucleus of this compound by enzymes like cytochrome P450 reductase results in the formation of a semiquinone radical tandfonline.comhud.ac.uktandfonline.comfda.govnih.govresearchgate.net. The fate of this semiquinone radical is highly dependent on the cellular oxygenation state.

In the presence of oxygen, the semiquinone radical is unstable and rapidly undergoes redox cycling back to the parent quinone tandfonline.comhud.ac.uktandfonline.comfda.govnih.govresearchgate.net. This futile cycle consumes NAD(P)H and leads to the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide tandfonline.comhud.ac.uktandfonline.comnih.govfda.govnih.govnih.govresearchgate.net. These ROS can cause oxidative stress and damage to cellular macromolecules tandfonline.comhud.ac.uktandfonline.com.

Conversely, in the absence of oxygen (hypoxia), the semiquinone radical is more stable and has an increased half-life tandfonline.comhud.ac.uktandfonline.comnih.govresearchgate.net. This stability allows the radical to persist long enough to undergo further one-electron reduction, leading to the formation of the hydroquinone, or to directly alkylate DNA tandfonline.comhud.ac.uktandfonline.comfda.govnih.govresearchgate.net. This pathway is particularly relevant in hypoxic tumor regions and contributes to the hypoxia-selective cytotoxicity of this compound in NQO1-deficient cells nih.govresearchgate.net. The DNA damage induced by this compound through both one- and two-electron reduction pathways includes interstrand cross-links, mono-adducts, and strand breaks, although some discrepancies exist in the literature regarding the extent of cross-link induction tandfonline.comhud.ac.uktandfonline.comnih.gov.

Molecular Mechanisms of this compound-Induced Cellular Damage

DNA Damage Induction by this compound Metabolites

DNA Alkylation and Covalent Adduct Formation

Upon bioreduction, this compound's active metabolites are capable of alkylating DNA wikipedia.org. This alkylation process involves the release of hydroxyl groups at the C2 and C3 positions of the this compound molecule, as well as the protonation and subsequent opening of its aziridine ring nih.gov. These reactions generate electrophilic species that covalently bind to nucleophilic centers within DNA bases nih.gov.

Common sites for alkylation include the N-7, N-1, and O-6 positions of guanine, the N-1, N-3, and N-7 positions of adenine, the N-3 position of cytos, and the O-4 position of thymidine (B127349) nih.govoncohemakey.com. The formation of these covalent adducts results in irreversible binding to DNA, which disrupts normal DNA processes and ultimately triggers cell death nih.gov.

Table 1: Key Enzymes and Their Role in this compound Bioreduction

| Enzyme Class | Specific Enzyme | Reduction Type | Impact on this compound | Citation |

| Two-electron reductase | NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) | Two-electron | Primary activator, leads to DNA damage | nih.govtandfonline.comtandfonline.comfda.govhud.ac.uk |

| One-electron reductases | Cytochrome P450 reductase | One-electron | Generates semiquinone radical, leads to ROS and DNA damage | nih.govtandfonline.comtandfonline.comhud.ac.ukresearchgate.netdovepress.com |

| One-electron reductases | Xanthine (B1682287) oxidase | One-electron | Induces single-strand breaks or DNA cross-links | nih.govresearchgate.netdovepress.com |

Induction of DNA Interstrand Cross-Links and Strand Breaks

This compound's bioreductive activation leads to various forms of DNA damage, including single-strand breaks and DNA cross-links nih.govtandfonline.comtandfonline.comhud.ac.ukbenthamopenarchives.com. In cell-free systems, the reduction of this compound by NQO1 has been shown to result in the generation of DNA single-strand breaks nih.gov. Similarly, other purified enzymes, such as xanthine oxidase and NADPH cytochrome P450 reductase, are also capable of inducing single-strand breaks or DNA cross-links nih.gov.

Research findings regarding the induction of DNA interstrand cross-links (ICLs) by this compound present some discrepancies. While some studies have reported the formation of ICLs following reduction by purified rat NQO1 under hypoxic conditions, other investigations did not observe ICLs after reduction by purified human NQO1 under aerobic conditions nih.gov. Conflicting results have also been reported when assessing DNA interstrand cross-link induction in human cancer cells using techniques like alkaline elution or comet assays tandfonline.comtandfonline.comhud.ac.uk. Despite these variations, it is unequivocally established that the reduced species of this compound are potent DNA-damaging agents, causing damage through both free radical generation and direct alkylation, which can manifest as cross-links and strand breaks tandfonline.comtandfonline.comhud.ac.ukbenthamopenarchives.com. These cross-links can occur between opposite DNA strands (interstrand) or within the same DNA strand (intrastrand) oncohemakey.com.

Generation of Reactive Oxygen Species (ROS)

A significant component of this compound's cytotoxic mechanism involves the generation of reactive oxygen species (ROS) through redox cycling benthamopenarchives.com. The process begins with the one-electron reduction of this compound's quinone nucleus by enzymes such as cytochrome P450 reductase, leading to the formation of a semiquinone radical tandfonline.comtandfonline.comhud.ac.uk.

In the presence of oxygen, this semiquinone radical undergoes redox cycling, reverting to the parent quinone and simultaneously generating superoxide anions tandfonline.comtandfonline.comhud.ac.uk. Superoxide dismutase (SOD) then catalyzes the conversion of superoxide anions into hydrogen peroxide tandfonline.comtandfonline.comhud.ac.uk. Furthermore, in the presence of trace metals, hydrogen peroxide can participate in Fenton-type reactions, leading to the formation of highly reactive hydroxyl radicals, which can inflict extensive damage to cellular macromolecules tandfonline.comtandfonline.comhud.ac.uk. Evidence supporting the role of ROS includes observations that catalase inhibits the formation of single-strand breaks, suggesting hydrogen peroxide involvement in the redox cycling process nih.gov. Moreover, antioxidants like catalase and Tempol have been demonstrated to mitigate DNA damage and reduce this compound's cytotoxicity, underscoring the contribution of ROS to its mechanism of action tandfonline.comtandfonline.comhud.ac.uk.

Table 2: Reactive Oxygen Species (ROS) Generation by this compound

| ROS Species | Formation Pathway | Impact on Cells | Modulators/Inhibitors | Citation |

| Semiquinone radical | One-electron reduction of this compound by oxidoreductases | Precursor to other ROS, redox cycles | Oxygen (for cycling) | tandfonline.comtandfonline.comhud.ac.uk |

| Superoxide anion | Redox cycling of semiquinone radical in presence of O2 | Direct cellular damage | SOD (converts to H2O2) | tandfonline.comtandfonline.comhud.ac.uk |

| Hydrogen peroxide | SOD-mediated conversion of superoxide anions | Can lead to hydroxyl radicals, inhibited by catalase | Catalase, Tempol | nih.govtandfonline.comtandfonline.comhud.ac.uk |

| Hydroxyl radical | Fenton reaction (H2O2 + trace metals) | Highly damaging to cellular macromolecules | Antioxidants | tandfonline.comtandfonline.comhud.ac.uk |

Downstream Cellular Responses to DNA Damage

The cytotoxic efficacy of this compound is not solely dependent on the initial DNA damage but also critically influenced by how cells perceive and respond to this damage tandfonline.comtandfonline.comhud.ac.uk. These downstream cellular responses are crucial in determining the ultimate fate of the treated cell.

Apoptosis Induction Pathways

This compound's active metabolites ultimately lead to programmed cell death, or apoptosis wikipedia.org. The DNA damage inflicted by this compound activates specific biochemical pathways that culminate in apoptosis fda.govresearchgate.net. Apoptosis can be initiated through two primary pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor-mediated) pathway wikipedia.orgactaorthop.orgnih.govthermofisher.com.

The intrinsic pathway is particularly relevant in response to intracellular stresses such as DNA damage, oxidative stress, and hypoxia, all of which are consequences of this compound's action thermofisher.comnih.gov. This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c into the cytosol nih.govthermofisher.comnih.gov. Cytochrome c then binds to apoptotic protease-activating factor-1 (APAF-1), forming the apoptosome, which subsequently activates initiator caspase-9. This, in turn, triggers the activation of executioner caspase-3, leading to the systematic dismantling of the cell nih.govthermofisher.comnih.gov. Pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, play a crucial role in promoting apoptosis by facilitating cytochrome c release nih.govthermofisher.comnih.gov. The tumor suppressor protein p53 is a key activator of the intrinsic pathway, primarily by transcriptionally upregulating pro-apoptotic Bcl-2 family members and downregulating anti-apoptotic Bcl-2 proteins thermofisher.com.

Cell Cycle Arrest Mechanisms

The DNA damage induced by this compound triggers cellular checkpoints that halt the cell cycle, providing an opportunity for DNA repair or, if damage is irreparable, signaling for cell death oncohemakey.com. Hypoxia, a condition often targeted by bioreductive drugs like this compound, can also induce cell cycle arrests scienceopen.com.

Severe hypoxic conditions lead to the phosphorylation of various DNA damage response (DDR) proteins, including ATM, DNA-PKcs, H2AX, p53, CHK1, CHK2, 53BP1, and NBS1 scienceopen.com. Anoxia, a more extreme form of hypoxia, specifically induces cell cycle arrests in the G1 and intra-S phases scienceopen.com. Upon reoxygenation, cells previously subjected to hypoxia may experience a CHK2-mediated G2 arrest scienceopen.com. The duration and severity of hypoxic stress are critical factors that determine whether a cancer cell will resume proliferation or undergo an irreversible loss of DNA replication ability, ultimately leading to cell death scienceopen.com. This mechanism of cell cycle arrest is a common response to DNA-damaging agents, as observed with other hypoxia-activated prodrugs like TH-302, which also induce cell cycle arrest frontiersin.org.

Modulation of Autophagy and Senescence

Autophagy is a catabolic process where cells degrade and recycle their components, often as a survival mechanism under stress conditions, such as hypoxia mdpi.comjapsonline.com. In the context of tumors, hypoxia can induce autophagy through the HIF-1α pathway, which activates autophagy-related proteins like ULK-1, Atg13, and FIP200 via mTOR and LKB1-AMPK signaling japsonline.com. While autophagy can promote cell survival under stress, its inhibition in solid tumors has been shown to enhance the effectiveness of chemotherapy japsonline.com. Autophagy has also been implicated in impairing tumor cell susceptibility to immune cell-mediated killing (e.g., by cytotoxic T lymphocytes and natural killer cells) and is associated with multidrug resistance mdpi.comjapsonline.com.

Regarding senescence, direct and detailed information on this compound's specific modulation of this pathway as a downstream cellular response to its DNA damage is limited in the provided research findings. While this compound is listed among apoptosis-inducing agents that can be used in conjunction with autophagy inhibitors googleapis.comgoogle.com, and some quinone derivatives including this compound have been broadly linked to "aging and senescence" in the context of NQO1 reduction researchgate.net, there is no explicit data detailing how this compound directly induces or modulates senescence as a primary cellular response to its DNA-damaging effects.

Compound Names and PubChem CIDs

Preclinical Research and Efficacy Studies of Apaziquone

In Vitro Efficacy Assessment in Cancer Cell Lines

In vitro studies have consistently shown that apaziquone exhibits significant cytotoxic effects across a diverse range of cancer cell lines. nih.govplos.org

This compound has demonstrated activity against numerous human and murine solid tumor cell lines. This includes, but is not limited to, colon carcinoma, melanoma, renal carcinoma, non-small cell lung carcinoma (NSCLC), central nervous system cancer cell lines, gastric cancer, ovarian cancer, breast cancer, and oral squamous cell carcinoma (OSCC) cells. nih.govplos.orgncats.iofrontiersin.org In OSCC cells, this compound treatment inhibited cell proliferation and induced apoptosis, evidenced by increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage. nih.govplos.org

The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, plays a pivotal role in the activation of this compound. nih.govhud.ac.uknih.govfda.gov Under aerobic conditions, good correlations have been reported between NQO1 activity and this compound chemosensitivity in vitro, with IC50 values typically inversely proportional to NQO1 activity. nih.govtandfonline.comtandfonline.com This suggests that tumors expressing high levels of NQO1 may be particularly sensitive to this compound. nih.gov

This compound's activity is also influenced by oxygen levels. While NQO1-rich tumors are targeted by this compound in both aerobic and hypoxic conditions, a significant potentiation of this compound's activity under hypoxic conditions is primarily observed in cell lines that exhibit low or no NQO1 activity. nih.govtandfonline.comtandfonline.comresearchgate.net In such NQO1-deficient cells, one-electron reductases become more prominent in the absence of oxygen, leading to oxygen-sensitive reduction of this compound and subsequent DNA damage. hud.ac.uktandfonline.comresearchgate.net This dual mechanism allows this compound to target the hypoxic regions of NQO1-deficient tumors, while in NQO1-rich tumors, it targets both aerobic and hypoxic fractions. nih.govtandfonline.comresearchgate.net

In Vivo Anti-Tumor Activity in Preclinical Models

Preclinical in vivo studies have further supported the anti-tumor efficacy of this compound. nih.govplos.orgncats.io

This compound has demonstrated significant anti-proliferative effects and reduced tumor growth in various murine and human solid tumor xenograft models. These include gastric, ovarian, breast, and oral cancer xenografts, as well as generally resistant MAC mouse colon tumors. nih.govplos.orgncats.io For instance, in oral cancer tumor xenografts in immunocompromised NOD/SCID/Crl mice, this compound treatment significantly reduced tumor volume without causing apparent toxicity to normal tissues. nih.govplos.org

This compound has been extensively investigated for its efficacy in bladder cancer, particularly in preclinical models. It has shown promising anti-tumor activity in animal models of bladder cancer, including a rat orthotopic bladder cancer model. fda.govclinicaltrials.gov Direct intra-tumoral injection of this compound into human tumor xenografts confirmed that significant tumor shrinkage occurred when the drug was delivered directly to the tumor. ref.ac.uk This localized delivery approach was particularly relevant given the challenges of systemic administration. nih.govref.ac.ukauajournals.org

Table 1: Summary of Preclinical Efficacy of this compound in Select Cancer Models

| Cancer Type (In Vitro) | Observed Effect (In Vitro) | Xenograft Model (In Vivo) | Observed Effect (In Vivo) | Citation |

| Oral Squamous Cell Carcinoma (OSCC) | Inhibited proliferation, induced apoptosis (Caspase 9, Caspase 3, PARP cleavage) | OSCC tumor xenografts (NOD/SCID/Crl mice) | Significantly reduced tumor volume | nih.govplos.org |

| Colon Carcinoma, Melanoma, Renal Carcinoma, Non-Small Cell Lung Carcinoma, Central Nervous System Cancer | Active against various cell lines | MAC mouse colon tumors, gastric, ovarian, breast xenografts | Significant anti-proliferative effects | nih.govncats.io |

| Human Transitional Cell Cancer (Bladder) | Cytotoxicity | Rat orthotopic bladder cancer model, human bladder tumor xenografts | Antitumor activity, significant tumor shrinkage with direct injection | fda.govclinicaltrials.govref.ac.uk |

Table 2: Correlation of NQO1 Expression with this compound Sensitivity (In Vitro)

| NQO1 Expression Level | Oxygen Condition | Observed this compound Activity / Selectivity | Citation |

| High | Aerobic | Good correlation with chemosensitivity; IC50 inversely proportional to NQO1 activity | nih.govtandfonline.comtandfonline.com |

| High | Hypoxic | Equally effective against aerobic and hypoxic cells | nih.gov |

| Low or Absent | Hypoxic | Significant potentiation of activity; selective targeting of hypoxic cells | nih.govtandfonline.comtandfonline.comresearchgate.net |

Clinical Development and Translational Research of Apaziquone

Early Phase Clinical Trials (Intravenous Administration)

Initial clinical studies of apaziquone involved intravenous administration, but these trials ultimately failed to demonstrate significant anti-tumor activity at doses that were tolerable tandfonline.comtandfonline.comhud.ac.uk. This led to the cessation of further development for systemic use tandfonline.com.

This compound exhibited a suboptimal pharmacokinetic profile following intravenous administration, characterized by rapid clearance from systemic circulation tandfonline.comtandfonline.comhud.ac.uk. Phase I studies revealed half-lives ranging from 0.8 to 19 minutes tandfonline.comtandfonline.comhud.ac.uk. The primary metabolite detected in blood and urine after intravenous administration was the inactive, aziridine (B145994) ring-open metabolite EO5A tandfonline.comhud.ac.uk. This rapid elimination and poor systemic pharmacokinetic properties significantly hindered drug delivery to tumors, especially through avascular tissues tandfonline.comtandfonline.comhud.ac.ukauajournals.orgplos.orghud.ac.uk.

Table 1: Summary of this compound Pharmacokinetic Parameters (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Source |

| Half-life (T½) | 0.8 to 19 minutes | tandfonline.comtandfonline.comhud.ac.uk |

| AUC (at 27 mg/m²) | 0.47 ± 0.24 µM hour | auajournals.org |

| Cmax (at 27 mg/m²) | 4.92 ± 3.16 µM | auajournals.org |

In early phase I clinical trials with intravenous this compound, bone marrow suppression was not observed, which was considered a notable finding for an alkylating agent tandfonline.comnih.govhud.ac.uk. The dose-limiting toxicity identified in these studies was reversible proteinuria tandfonline.comnih.govhud.ac.ukgoogle.com. This proteinuria was attributed to high levels of NQO1 found within the kidney tandfonline.comnih.govhud.ac.uk.

Despite promising preclinical activity, intravenous administration of this compound in phase II clinical trials failed to show appreciable anti-tumor activity against various advanced solid tumors, including non-small cell lung cancer, breast, gastric, pancreatic, and colorectal cancers tandfonline.comnih.govhud.ac.ukref.ac.uknih.govresearchgate.net. The lack of efficacy was primarily attributed to poor drug delivery to tumors, resulting from its rapid pharmacokinetic elimination and inadequate penetration through avascular tumor tissue tandfonline.comtandfonline.comnih.govplos.orghud.ac.ukref.ac.uknih.gov. This understanding of this compound's limitations in systemic delivery became crucial for redirecting its clinical development towards locoregional approaches tandfonline.comnih.govplos.orgref.ac.uk.

Intravesical Administration for Non-Muscle Invasive Bladder Cancer (NMIBC)

The inherent poor systemic pharmacokinetic properties of this compound, which limited its effectiveness intravenously, were paradoxically recognized as advantageous for locoregional therapies tandfonline.comtandfonline.comhud.ac.ukhud.ac.ukref.ac.uk. This led to a strategic shift in its development towards intravesical administration for non-muscle invasive bladder cancer (NMIBC) tandfonline.comtandfonline.comhud.ac.ukplos.orghud.ac.ukref.ac.uk.

Non-muscle invasive bladder cancer (NMIBC) is a common malignancy, with approximately 70% of patients presenting with this form of the disease ref.ac.uk. Standard treatment often involves transurethral resection of bladder tumors (TURBT) followed by intravesical chemotherapy ref.ac.uk. The rationale for using this compound intravesically in NMIBC stems from its poor systemic absorption and rapid degradation if it reaches systemic circulation tandfonline.comtandfonline.comhud.ac.ukplos.orghud.ac.ukref.ac.uk. This property allows for high concentrations of the drug to be delivered directly to the bladder, where it can exert its cytotoxic effects locally, while minimizing systemic exposure and associated toxicities tandfonline.comtandfonline.comnih.govhud.ac.ukplos.orghud.ac.ukref.ac.uk. Human bladder cancers have been shown to possess the necessary enzymes (oxidoreductases, particularly NQO1) required to activate this compound, further supporting its use in this context tandfonline.comref.ac.uknih.gov.

Following the shift to intravesical administration, this compound demonstrated promising activity in early phase clinical trials for NMIBC tandfonline.comtandfonline.comnih.govhud.ac.ukauajournals.orgplos.orghud.ac.ukref.ac.uknih.govfda.govnih.gov.

A phase I/II pilot study (ND-019903) involving 12 patients with low-risk NMIBC (Ta/T1, G1/G2) evaluated escalating intravesical doses of this compound (0.5–16 mg/40 ml) weekly for six weeks tandfonline.comtandfonline.comhud.ac.ukauajournals.orgfda.govnih.gov. This study found that 4 mg/40 ml was well tolerated tandfonline.comtandfonline.comhud.ac.ukauajournals.orgfda.govnih.gov. Importantly, no this compound was detected in the plasma of patients, even at doses up to 16 mg/40 ml, indicating minimal systemic absorption auajournals.orgplos.orgfda.govnih.gov. In this study, 8 out of 12 patients (67%) achieved a complete macroscopic and histological disappearance of the marker lesion auajournals.orghud.ac.ukfda.govnih.gov.

A subsequent phase II marker lesion study (ND-03020) with 46 patients, using an identical design, also reported a 67% complete response rate (31 out of 46 patients) at a dose of 4 mg/40 ml tandfonline.comtandfonline.comhud.ac.ukhud.ac.uknih.govfda.govfiercebiotech.com. This complete response rate was noted as the highest reported among marker lesion studies for other cytotoxic and immune response modifiers tandfonline.comtandfonline.comhud.ac.uk. Two-year follow-up data from these studies showed a recurrence-free rate of 49.5% tandfonline.comtandfonline.comhud.ac.uk. Additional phase II studies of intravesically administered this compound in high-risk NMIBC patients also reported encouraging results, with a 12-month recurrence rate of 34.7% tandfonline.comtandfonline.comhud.ac.ukref.ac.uk.

Table 2: Key Outcomes from Intravesical Phase I/II Pilot Studies of this compound in NMIBC

| Study | Patient Population | Dosing Regimen | Systemic Absorption | Complete Response Rate (Marker Lesion) | 2-Year Recurrence-Free Rate |

| ND-019903 (Phase I/II) | 12 low-risk NMIBC | Weekly escalating doses (0.5-16 mg/40ml) for 6 weeks; 4 mg/40ml established as well-tolerated | Not detected in plasma auajournals.orgfda.govnih.gov | 67% (8/12 patients) auajournals.orghud.ac.ukfda.govnih.gov | 49.5% (from responders) tandfonline.comtandfonline.comhud.ac.uk |

| ND-03020 (Phase II) | 46 NMIBC | Weekly 4 mg/40ml for 6 weeks | Not detected in plasma plos.orgfiercebiotech.com | 67% (31/46 patients) tandfonline.comtandfonline.comhud.ac.ukhud.ac.uknih.govfda.govfiercebiotech.com | 49.5% (from responders) tandfonline.comtandfonline.comhud.ac.uk |

Phase I and II Clinical Pilot Studies

Assessment of Local Tolerability and Systemic Exposure

Intravesical administration of this compound has demonstrated good local tolerability with minimal to no systemic side effects. tandfonline.comtandfonline.comauajournals.orghud.ac.uk Early clinical studies involving bladder instillation of this compound showed promising data with limited local toxicity and no detectable systemic toxicity. hud.ac.uk

In pharmacokinetic studies following intravesical administration to NMIBC patients, high concentrations of this compound (4 mg/40 mL) were delivered into the bladder. tandfonline.comtandfonline.com Crucially, no detectable levels of the drug or its known metabolites, such as EO5A, reached the systemic circulation. tandfonline.comtandfonline.comauajournals.orghud.ac.ukfda.govaacrjournals.org This lack of systemic absorption is attributed to this compound's rapid degradation and elimination if it were to leak into the systemic circulation, as well as its molecular weight of 288, which limits its penetration through the bladder wall. tandfonline.comnih.govhud.ac.ukfda.govzgt.nl Even at doses significantly higher than the intended clinical dose, systemic exposure to this compound in animal models was minimal, often below the lower limit of quantification (LLOQ). fda.gov This favorable pharmacokinetic profile minimizes the likelihood of systemic side effects or interactions with concomitant medications, which is particularly relevant for older bladder cancer patients who often have multiple comorbidities. fda.gov

Histological Complete Response Rates in Marker Lesion Studies

This compound has shown significant anti-cancer activity in marker lesion studies for NMIBC. tandfonline.comtandfonline.comnih.gov In a phase I/II pilot study, 8 out of 12 patients (67%) achieved complete macroscopic and histological disappearance of the marker lesion after weekly intravesical instillations of 4 mg/40 mL this compound for six weeks. auajournals.orgfda.govhud.ac.uk This complete response was confirmed by negative cytology and histology at the marker lesion site and the absence of new lesions. auajournals.orghud.ac.uk

A subsequent phase II marker lesion study, involving 46 patients with multiple pTa or pT1 bladder tumors, reported a histological complete response rate of 67% (31 out of 46 patients) at 3 months follow-up after six weekly this compound instillations. fda.govnih.govfiercebiotech.comnih.govnih.gov This rate was considered superior to most other marker lesion studies conducted with other (neo-)adjuvant drugs. nih.gov Progression to invasive disease was not observed in this study. nih.gov

Table 1: Histological Complete Response Rates in this compound Marker Lesion Studies

| Study Phase | Number of Patients (N) | Dose/Regimen | Complete Response Rate (CR) | 95% Confidence Interval (CI) | Citation |

| Phase I/II | 12 | 4 mg/40mL weekly for 6 weeks | 67% (8/12) | Not specified | auajournals.orgfda.govhud.ac.uk |

| Phase II | 46 | 4 mg/40mL weekly for 6 weeks | 67% (31/46) | 51% to 80% | fda.govnih.govnih.govnih.gov |

Phase III Clinical Trial Design and Results

Two multinational, randomized, double-blind, placebo-controlled Phase III trials (SPI-611 and SPI-612) were conducted to evaluate the efficacy and safety of a single intravesical instillation of this compound following transurethral resection of bladder tumors (TURBT) in patients with low-grade (Ta, G1-G2) NMIBC. fda.govclinicaltrials.govtargetedonc.comonclive.comresearchgate.netnih.govfiercebiotech.com These studies were nearly identical in design, with patients randomized to receive a single 4 mg dose of this compound in 40 mL diluent or placebo within 6 hours post-TURBT, retained for one hour. clinicaltrials.govtargetedonc.comonclive.comnih.gov The trials aimed to assess recurrence over a 2-year period, with recurrence assessed every 3 months. fda.govclinicaltrials.gov

Study Endpoints: Recurrence Rate and Time to Recurrence

The primary endpoint for both Phase III studies (SPI-611 and SPI-612) was the 2-year recurrence rate (2-YRR) of bladder cancer in randomized patients with histologically confirmed Ta, G1-G2 NMIBC. fda.govfda.govclinicaltrials.govnih.gov The key secondary endpoint was time to recurrence (TTR), defined as the time from randomization to the date of the first histologically confirmed recurrence. fda.govclinicaltrials.govnih.gov

Individually, neither study achieved statistical significance for the primary endpoint. tandfonline.comhud.ac.uktargetedonc.comonclive.comresearchgate.netnih.govfiercebiotech.com In study 611, the recurrence rate in the this compound arm was 38% (112/295) compared to 44.6% (121/271) in the placebo arm, a difference of 6.6% that was not statistically significant (odds ratio [OR], 0.76; 95% CI, 0.54-1.06; P=0.11). targetedonc.comonclive.com Similarly, in study 612, the recurrence rate was 40.4% (114/282) for this compound versus 46.6% (139/298) for placebo, a 6.2% difference that was also not statistically significant (OR, 0.78; 95% CI, 0.56-1.08; P=0.13). targetedonc.comonclive.com

Table 2: Phase III Clinical Trial Primary Endpoint Results (Individual Studies)

| Study | Treatment Arm | Recurrence Rate at 2 Years | P-value | Odds Ratio (95% CI) | Citation |

| SPI-611 | This compound | 38.0% | 0.11 | 0.76 (0.54-1.06) | targetedonc.comonclive.comnih.gov |

| SPI-611 | Placebo | 44.6% | targetedonc.comonclive.comnih.gov | ||

| SPI-612 | This compound | 39.7% | 0.13 | 0.78 (0.56-1.08) | targetedonc.comonclive.comnih.gov |

| SPI-612 | Placebo | 46.3% | targetedonc.comonclive.comnih.gov |

Pooled Analysis and Post-Hoc Findings

Despite the individual studies not meeting their primary endpoint, a pooled analysis of the data from both Phase III trials (SPI-611 and SPI-612) revealed statistically significant differences in favor of this compound. tandfonline.comtandfonline.comhud.ac.ukfda.govtargetedonc.comonclive.comresearchgate.netfiercebiotech.compharmacytimes.com The combined results showed a 2-year recurrence rate of 38.8% for this compound versus 45.5% for placebo, with a p-value of 0.0218, indicating a statistically significant treatment effect. fda.govresearchgate.netfiercebiotech.com The integrated data demonstrated a 6.7% absolute reduction in the 2-year recurrence rate, representing relative reductions of 15.0% and 14.2% in SPI-611 and SPI-612, respectively. fda.gov Furthermore, the pooled analysis showed a statistically significant improvement in time to recurrence (this compound 18.2 months vs. placebo 16.8 months; P = 0.0096; Hazard ratio 0.79). researchgate.netfiercebiotech.com

Table 3: Pooled Analysis of Phase III Clinical Trial Efficacy Endpoints

| Endpoint | This compound (N=577) | Placebo (N=569) | P-value | Odds Ratio (95% CI) / Hazard Ratio | Citation |

| 2-Year Recurrence Rate | 38.8% | 45.5% | 0.0218 | 0.76 (0.60, 0.96) | fda.govresearchgate.netfiercebiotech.com |

| Time to Recurrence | 18.2 months | 16.8 months | 0.0096 | HR = 0.79 | researchgate.netfiercebiotech.com |

Post-hoc analyses of the combined study data further indicated a significant benefit for patients when the instillation of this compound was given 30 minutes or more after surgery. tandfonline.comtandfonline.comhud.ac.uktargetedonc.comresearchgate.net This finding is significant because blood released during surgery can inactivate this compound. tandfonline.comhud.ac.ukurotoday.com Specifically, a subgroup analysis of patients who received this compound 31-90 minutes post-TURBT showed a significant difference in time to recurrence (Hazard ratio 0.48; p = 0.0096) compared to placebo. tandfonline.comresearchgate.net This subgroup also demonstrated a significant absolute decrease in the 2-year recurrence rate (this compound 28.2% vs. placebo 50%; p = 0.001), resulting in a 43.6% relative reduction in 2-year recurrence rates. tandfonline.com No improvements were observed in other subgroups (less than 30 minutes or later than 90 minutes post-TURBT). tandfonline.com

Long-Term Follow-up Outcomes for Recurrence-Free Survival

Table 4: Long-Term Recurrence-Free Survival in Phase II Marker Lesion Study

| Patient Group | Recurrence-Free Rate at 1 Year | Recurrence-Free Rate at 2 Years | Median Duration of Response | Citation |

| Complete Response (ITT) | 56.5% | 49.5% | 18 months | nih.govnih.gov |

| Overall (CR + NR) | Not specified | 39% | Not specified | nih.govnih.gov |

Pharmacokinetics and Pharmacodynamics in Clinical Settings (Intravesical)

This compound's pharmacokinetic and pharmacodynamic properties are well-suited for intravesical administration. tandfonline.comtandfonline.comnih.govresearchgate.net When administered intravesically, this compound remains largely confined to the bladder, with minimal to no systemic absorption. tandfonline.comnih.govauajournals.orghud.ac.ukfda.govaacrjournals.org Studies have consistently shown that high levels of this compound are delivered into the bladder, but no detectable levels of the parent drug or its inactive metabolite EO5A are found in the systemic circulation. tandfonline.comtandfonline.comauajournals.orghud.ac.ukfda.govaacrjournals.org This is attributed to its rapid degradation by blood and its molecular characteristics that limit bladder wall penetration. tandfonline.comnih.govhud.ac.ukfda.govzgt.nl

The pharmacodynamic activity of this compound stems from its nature as a bioreductive prodrug, which is activated by enzymes like NQO1, often overexpressed in bladder cancer cells. tandfonline.comtandfonline.comfda.govfiercebiotech.com This enzymatic activation leads to the generation of cytotoxic species that damage DNA, exhibiting potent anti-cancer activity. tandfonline.comtandfonline.comfda.gov The localized nature of intravesical administration allows for high concentrations of the active drug within the bladder, directly targeting tumor cells while minimizing systemic exposure and potential systemic toxicities. nih.govfda.gov This targeted delivery mechanism is a key aspect of its pharmacodynamics in the clinical setting for NMIBC. tandfonline.comtandfonline.comnih.gov

Absence of Detectable Systemic Exposure After Intravesical Instillation

Following intravesical instillation, this compound exhibits minimal to no detectable systemic exposure. Clinical studies consistently report that this compound and its active metabolite, EO5A, were not detected in the plasma of patients after intravesical administration. fishersci.caciteab.comciteab.com This favorable pharmacokinetic profile is a key advantage for its local application, as any drug reaching the systemic circulation would be rapidly cleared, thereby reducing the risk of systemic toxicity. citeab.comciteab.com

One instance in a phase 2 study noted a single plasma sample with 36.1 ng/ml of this compound detected five minutes after instillation; however, this was considered a spurious observation given its isolated nature and the absence of observed systemic toxicity in the study. Preclinical investigations in animal models, including dogs and pigs, further support these findings, demonstrating that systemic exposure to this compound after intravesical instillation was minimal, even at doses significantly higher than those intended for clinical use.

Correlation of Clinical Response with Biomarkers (e.g., NQO1, Hypoxia)

This compound's mechanism of action is closely linked to its activation by specific enzymes and its ability to target hypoxic cells. It functions as a bioreductive prodrug, activated by oxidoreductases, primarily NQO1, and can also act as a hypoxia-activated prodrug, targeting hypoxic cells. fishersci.caciteab.comfishersci.nlguidetopharmacology.orgciteab.com In vitro studies have demonstrated that this compound's activity is highly dependent on NQO1 activity, leading to oxygen-independent cell death. In contrast, in cells lacking NQO1 activity, this compound can selectively target hypoxic cells. fishersci.caciteab.comfishersci.nlciteab.com Preclinical data suggest that this compound should efficiently target both the aerobic and hypoxic fractions of NQO1-rich tumors, as well as the hypoxic fraction of tumors with low NQO1 activity. fishersci.cafishersci.nl

However, clinical investigations into the correlation between biomarker expression and clinical response have yielded less conclusive results. A phase I/II study involving 12 patients with NMIBC utilized immunohistochemical analysis to assess the expression of NQO1 and Glut-1 (an endogenous marker of hypoxia) in tumors. fishersci.caciteab.comfishersci.nl Despite detecting a broad range of NQO1 and Glut-1 protein expression in the tumors, no clear correlation was established between the response of the marker lesion and the expression of these biomarkers. fishersci.caciteab.comfishersci.nl The limited number of patients in these early biomarker studies and the fact that biomarker expression was determined in companion lesions rather than the marker lesions themselves were identified as potential limitations. fishersci.caciteab.com Experts recommend that future studies should include extensive biomarker analyses, with a particular focus on NQO1 and other hypoxia biomarkers, to better stratify patient outcomes. fishersci.caciteab.comfishersci.nlguidetopharmacology.orgciteab.com

Clinical Tolerability Profiles in NMIBC Patients

Intravesical instillations of this compound have generally been well tolerated in patients with NMIBC. fishersci.caciteab.comguidetopharmacology.orgciteab.com The safety profile of this compound has been considered comparable to that of other chemotherapeutic agents used for this indication. In phase I/II studies, a dose of 4 mg/40 ml was well tolerated, while doses exceeding 8 mg/40 ml were associated with grade 2 and 3 dysuria and hematuria. fishersci.caciteab.com A phase II study involving 46 patients demonstrated that six weekly instillations of 4 mg/40 ml were well tolerated, with local side effects primarily consisting of grades 1 to 3 dysuria and hematuria, and no systemic side effects observed. citeab.com

Incidence of Local Adverse Events

The most frequently reported treatment-related adverse events in both this compound and placebo groups included:

Dysuria: 4.6% in this compound vs. 4.1% in placebo (in one study); 18% in this compound arm (in another) fishersci.ca

Urinary tract infection (UTI): 18% in this compound arm

Bladder pain/discomfort: 9%

Procedural pain: 8%

Bladder spasm: 7%

Hematuria: 1.0% in this compound vs. 1.7% in placebo

Pollakiuria (urinary frequency): 0.7% in this compound vs. 1.9% in placebo

Abdominal pain

Asthenia

Postoperative urinary retention

Most of these adverse events were mild in severity (grade 1 to 2). Discontinuation rates due to adverse events were low and comparable between the this compound and placebo cohorts in phase III trials (e.g., 4 patients in the this compound group and 3 in the placebo group in both SPI-611 and SPI-612 studies). Some serious adverse events were reported, but they were generally considered unrelated to the study drug or were recognized complications of the transurethral resection of bladder tumor (TURBT) procedure itself.

Table 1: Incidence of Common All-Grade Adverse Events in Phase III Studies (this compound vs. Placebo)

| Adverse Event | This compound (%) | Placebo (%) |

| All-grade AEs (Overall) | 80.0 - 80.0 | 75.0 - 81.0 |

| Dysuria | 4.6 - 18.0 | 4.1 |

| Urinary Tract Infection | 1.0 - 18.0 | 0.1 |

| Bladder Pain/Discomfort | 9.0 | 0.5 |

| Procedural Pain | 8.0 | - |

| Bladder Spasm | 1.4 - 7.0 | 1.1 |

| Hematuria | 1.0 | 1.7 |

| Pollakiuria | 0.7 | 1.9 |

Note: Ranges indicate variations across different studies. Some adverse events may not have been reported in all cited sources for both groups.

Renal and Urinary Tract-Related Observations

Following intravesical instillation, this compound's toxicity was primarily confined to the bladder at lower doses, extending to the bladder, kidneys, and ureters at higher doses, without significant systemic absorption. Acute cystitis was an anticipated finding with this route of administration, given the cytotoxic nature of the agent.

In contrast to earlier intravenous administration studies where dose-limiting toxicity included reversible proteinuria attributed to high NQO1 levels in the kidney, such systemic renal toxicity was not observed with intravesical this compound due to its minimal systemic exposure. fishersci.caciteab.com However, in repeat-dose preclinical studies in dogs, three deaths due to renal failure were reported. These were specifically attributed to urinary tract complications resulting from the reflux of this compound into the ureters, rather than systemic absorption of the drug.

Importantly, intravesical this compound did not negatively impact functional bladder capacity, nor did it affect the frequency of urination, voided volume, or total bladder capacity in clinical settings. Renal and urinary tract-related adverse events, such as dysuria, hematuria, urinary tract infection, and pollakiuria, were commonly observed in patients receiving this compound, but these are also recognized complications following TURBT and were similarly present in placebo groups.

Mechanisms of Resistance and Strategies for Overcoming Them

Intrinsic Resistance Pathways to Apaziquone

Intrinsic resistance refers to the inherent ability of cancer cells to withstand the cytotoxic effects of this compound without prior exposure. This is often dictated by the pre-existing molecular characteristics of the tumor, including its enzymatic profile and DNA repair capacity.

Role of DNA Repair Mechanisms in Modulating Response

This compound is a bioreductive alkylating agent that, once activated, forms reactive metabolites that cross-link DNA, leading to apoptosis. nih.govsemanticscholar.org Consequently, the efficiency of a cell's DNA damage response (DDR) and repair pathways is a critical determinant of its sensitivity to the drug.

Cancer cells can employ a variety of DNA repair pathways to counteract the damage inflicted by alkylating agents. researchgate.net These pathways include base excision repair (BER), nucleotide excision repair (NER), homologous recombination repair (HRR), and non-homologous end joining (NHEJ). frontiersin.orgfrontiersin.org Upregulation of these pathways can lead to the removal of this compound-induced DNA adducts and cross-links, thereby promoting cell survival and conferring resistance. researchgate.net For instance, the O6-methylguanine-DNA methyltransferase (MGMT) protein specifically repairs DNA damage caused by certain alkylating agents, and its expression can contribute to resistance, although its specific role in this compound resistance is less defined than for agents like temozolomide. frontiersin.orgnih.gov Enhanced activity of proteins central to these repair processes, such as Poly (ADP-ribose) polymerase (PARP), can also contribute to resistance against DNA-damaging drugs. frontiersin.orgnih.gov While this compound induces PARP cleavage as part of the apoptotic process in sensitive cells, an overactive DNA repair system could potentially mitigate the initial damage and prevent the cascade from starting. nih.govsemanticscholar.org

Impact of Antioxidant Defense Systems on Cytotoxicity

The bioactivation of this compound can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects. Therefore, the cell's antioxidant capacity can significantly influence its susceptibility to the drug. Cancer cells often exhibit a state of "redox reprogramming," maintaining high levels of both ROS and antioxidants to support their growth while avoiding self-destruction. mdpi.com

Key antioxidant systems involved in mitigating drug-induced oxidative stress include:

The Glutathione (B108866) (GSH) System: GSH is a primary cellular antioxidant that can neutralize free radicals and detoxify harmful compounds. mdpi.com Elevated levels of GSH and associated enzymes, such as glutathione peroxidase (GPX), can scavenge the ROS produced during this compound's metabolic activation, thereby reducing its cytotoxicity. mdpi.com

The Thioredoxin (TRX) System: This system also plays a crucial role in maintaining redox homeostasis and can contribute to chemoresistance.

NRF2 Pathway: The transcription factor NRF2 is a master regulator of the antioxidant response. mdpi.com When activated by oxidative stress, NRF2 translocates to the nucleus and promotes the expression of numerous antioxidant and detoxification genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.com While NQO1 is required to activate this compound, hyperactivation of the broader NRF2-driven antioxidant program could potentially counteract the downstream cytotoxic effects of the activated drug. mdpi.com

Influence of Oxidoreductase Expression Levels and Polymorphisms

The most critical factor determining intrinsic resistance to this compound is the expression and activity of the enzymes responsible for its bioactivation. This compound is a prodrug that requires reduction to exert its DNA-alkylating effects. semanticscholar.org

The primary activating enzyme is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. semanticscholar.orgtandfonline.com NQO1 is a two-electron reductase that converts quinones to stable hydroquinones, avoiding the formation of reactive semiquinone intermediates. mdpi.comnih.gov Many tumor types, including breast, lung, and colon cancers, express high levels of NQO1, making them potential targets for this compound. nih.govmdpi.com Conversely, low or absent NQO1 expression is a major mechanism of intrinsic resistance, as the drug cannot be efficiently activated. tandfonline.com Other enzymes, such as cytochrome P450 reductase, can perform a one-electron reduction, but this is less efficient and can occur under hypoxic conditions. nih.govtandfonline.com

Genetic polymorphisms in the NQO1 gene can lead to reduced or completely absent enzyme activity, significantly impacting this compound sensitivity. The two most studied single nucleotide polymorphisms (SNPs) are:

NQO1*2 (C609T, rs1800566): This polymorphism results in a proline to serine substitution at amino acid 187. nih.govnih.gov The resulting protein is highly unstable and rapidly degraded, leading to a complete loss of NQO1 activity in individuals homozygous for the T allele (TT genotype). nih.gov Heterozygotes (CT genotype) exhibit intermediate enzyme activity. vghtpe.gov.tw The frequency of the homozygous TT genotype is estimated at around 5% in Caucasians and African Americans, and as high as 20% in Asian populations. mdpi.com

NQO1*3 (C465T, rs1131341): This polymorphism causes an arginine to tryptophan substitution at codon 139. mdpi.comnih.gov The resulting protein has reduced catalytic activity compared to the wild-type enzyme. nih.gov

| Genotype | Polymorphism (SNP) | Effect on NQO1 Protein | Resulting Enzyme Activity | Predicted Response to this compound |

|---|---|---|---|---|

| CC (Wild-Type) | None | Normal, stable protein | High | Sensitive |

| CT (Heterozygous) | NQO12 (C609T) | Mix of normal and unstable protein | Intermediate/Reduced | Intermediate/Reduced Sensitivity |

| TT (Homozygous) | NQO12 (C609T) | Unstable, degraded protein | Very Low / Absent nih.gov | Resistant |

| CT/TT (Variant) | NQO1*3 (C465T) | Stable protein with altered active site | Reduced | Reduced Sensitivity |

Acquired Resistance Mechanisms

Acquired resistance develops in cancer cells following prolonged or repeated exposure to a drug. Initially sensitive tumors may evolve, selecting for cell populations that can survive and proliferate despite the presence of the therapeutic agent.

Adaptive Responses of Cancer Cells to this compound Exposure

While specific studies on acquired resistance to this compound are limited, mechanisms can be extrapolated from research on other chemotherapeutics and bioreductive agents. After continuous exposure to a DNA-damaging agent like this compound, cancer cells can undergo several adaptive changes:

Downregulation of Activating Enzymes: Cells might reduce the expression of NQO1 to limit the conversion of this compound into its cytotoxic form. This is a direct mechanism to reduce drug efficacy.

Upregulation of DNA Repair Pathways: Chronic DNA damage can select for cells with hyperactive DNA repair machinery, enabling them to more efficiently fix the lesions caused by activated this compound. researchgate.net

Alterations in Cell Death Pathways: Mutations or altered expression in genes controlling apoptosis (e.g., p53, Bcl-2 family) can make cells less prone to undergo programmed cell death in response to DNA damage.

Changes in Tumor Microenvironment: Post-treatment, some tumors may exhibit changes in their cellular composition and signaling pathways, potentially creating a more resistant phenotype. news-medical.netbcm.edu

Cross-Resistance Profiles with Other Chemotherapeutic Agents

Cross-resistance occurs when resistance to one drug confers resistance to another, often due to a shared mechanism of action or resistance pathway. frontiersin.org

Resistance to other NQO1-Bioactivated Drugs: Cells that acquire resistance to this compound by downregulating NQO1 would be expected to show cross-resistance to other anticancer quinones that rely on NQO1 for activation, such as Mitomycin C (in part), β-lapachone, and RH1. mdpi.comnih.gov

Resistance to other Alkylating Agents: If resistance is acquired through the upregulation of DNA repair pathways, cells may become cross-resistant to other DNA-damaging agents, including conventional alkylating drugs and platinum-based compounds. nih.gov

Multidrug Resistance (MDR): In some cases, cancer cells can upregulate efflux pumps like P-glycoprotein (MDR1), which actively transport a wide range of drugs out of the cell. While not the primary mechanism for this compound, its development could lead to broad cross-resistance against various chemotherapeutic classes.

Advanced Research Methodologies and Translational Prospects

Biomarker Discovery and Validation for Patient Selection

The clinical development of Apaziquone has highlighted the critical need for robust biomarker strategies to identify patient populations most likely to benefit from its therapeutic effects. The failure of large Phase 3 clinical trials to meet their primary endpoints underscored the challenges of a one-size-fits-all approach and spurred investigations into predictive and prognostic markers to guide patient selection. clinicaltrials.govfda.govnih.gov

The core mechanism of this compound activation provides a strong rationale for the primary predictive biomarker under investigation: NAD(P)H:quinone oxidoreductase 1 (NQO1).

NQO1 as a Primary Predictive Biomarker: this compound is a bioreductive prodrug that is converted into a cytotoxic DNA alkylating agent through enzymatic activation. nih.govfirstwordpharma.com The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is the major enzyme responsible for this activation under aerobic conditions. tandfonline.comnih.gov Many solid tumors, including non-muscle invasive bladder cancer (NMIBC), exhibit significantly elevated levels of NQO1 compared to normal tissues. firstwordpharma.comresearchgate.net This differential expression forms the basis of this compound's tumor-selective activity.

Logically, high intratumoral NQO1 expression is hypothesized to predict a favorable response to this compound. The presence of the enzyme is essential for the conversion of the prodrug into its active, cell-killing form. nih.gov Therefore, measuring NQO1 protein levels or activity in tumor biopsies is a compelling strategy for patient stratification. nih.gov However, the clinical utility of NQO1 as a standalone predictive biomarker is complex; its expression can be induced and may vary over time, which could limit the predictive value of a single biopsy measurement. nih.gov Despite the strong preclinical rationale, the lack of biomarker-driven patient selection in initial pivotal trials may have contributed to their outcomes. tandfonline.com Consequently, experts in the field have emphasized that future studies with this compound should incorporate proper biomarker validation. nih.gov

Prognostic vs. Predictive Value: It is crucial to distinguish between prognostic and predictive biomarkers. A prognostic biomarker provides information about the likely course of the cancer in an untreated individual, whereas a predictive biomarker indicates the likely benefit from a specific therapy. nih.gov For this compound, NQO1 expression is primarily investigated as a predictive biomarker, as its relevance is directly tied to the drug's mechanism of action. Other genomic markers found in bladder cancer, such as mutations in TP53 or ERCC2, may have prognostic value, but their specific predictive utility for this compound has not been established. nih.gov

Modern high-throughput "omics" technologies offer a powerful, unbiased approach to discovering novel biomarkers beyond single-gene or single-protein analyses. For a drug like this compound, integrating genomics and proteomics could uncover complex signatures of response and resistance.

Genomic Approaches: Genomic profiling of tumors can identify mutations, copy number variations, and gene expression signatures associated with sensitivity or resistance to treatment. For instance, in non-muscle-invasive bladder cancer, a high tumor mutational burden (TMB) and specific mutations in DNA damage response genes have been associated with better outcomes, suggesting that these could be explored as potential biomarkers for DNA-damaging agents like this compound. nih.gov While not yet applied specifically to this compound, comprehensive genomic analyses could identify patterns beyond NQO1 status that dictate therapeutic response. nih.govega-archive.org

Proteomic and Phosphoproteomic Analyses: Proteomics allows for the large-scale analysis of proteins, providing a direct functional readout of the cellular state. youtube.com Mass spectrometry-based proteomic techniques can quantify thousands of proteins, identifying those whose expression levels correlate with drug response. nih.govembopress.org A key advantage of proteomics is its ability to analyze post-translational modifications (PTMs), such as phosphorylation, which are critical for cellular signaling. youtube.com Phosphoproteomic studies can map the activity of kinase signaling pathways. A dysregulated pathway that renders a tumor cell sensitive to a particular drug could serve as a predictive biomarker. nih.gov For this compound, a proteomic analysis comparing sensitive and resistant cancer cell lines could identify novel proteins or pathways involved in its efficacy, potentially revealing new biomarker candidates or mechanisms of resistance. scispace.com

| Technology | Potential Application for this compound | Type of Information Provided |

| Genomics | Whole-exome or targeted sequencing of tumor DNA to identify mutations or copy number alterations that correlate with treatment response. | DNA mutations, insertions/deletions, copy number changes, tumor mutational burden. |

| Transcriptomics | RNA-sequencing to measure gene expression levels and identify signatures associated with this compound sensitivity. | mRNA levels, alternative splicing, non-coding RNAs. |

| Proteomics | Mass spectrometry to compare protein expression profiles between responding and non-responding tumors. | Global protein abundance, identification of protein networks. |

| Phosphoproteomics | Enrichment and analysis of phosphorylated peptides to map signaling pathway activity related to this compound's cytotoxic effects. | Kinase activity, signaling pathway activation states. |

Combination Therapy Approaches

To enhance the therapeutic efficacy of this compound and overcome potential resistance, researchers have explored its use in combination with other cancer treatment modalities.

Preclinical studies have evaluated the potency of this compound in comparison to other chemotherapeutic agents commonly used in the intravesical treatment of NMIBC. In vitro studies using human transitional cell cancer cell lines demonstrated that this compound was significantly more potent than several established agents.

Comparative Cytotoxicity in Bladder Cancer Cell Lines One study compared the cytotoxic activity of this compound against Mitomycin C, Epirubicin, and Gemcitabine. The results showed that this compound had a substantially higher potency in the tested bladder cancer cell lines. clinicaltrials.gov

Interactive Data Table: Comparative Potency of this compound

This table shows the comparative in vitro cytotoxicity of this compound against other common intravesical chemotherapeutic agents in human bladder cancer cell lines.

| Cell Line | This compound Potency vs. Mitomycin C |

| RT112 | 5-fold higher |

| T24 | 75-fold higher |

| 253J | Data not specified |

| RT4 | Data not specified |

| Data derived from in vitro studies. The increased potency suggests a strong rationale for further investigation into synergistic combinations. |

While these findings highlight superior single-agent activity, they also provide a foundation for designing combination therapies. The distinct mechanism of action of this compound (bioreductive activation) suggests it could be synergistic with chemotherapies that operate through different mechanisms, such as disrupting DNA replication or microtubule function. However, specific studies detailing synergistic effects when this compound is combined directly with these agents are limited.

The field of oncology is increasingly moving towards combination strategies that pair cytotoxic agents with targeted therapies. Targeted agents, which inhibit specific molecular pathways crucial for cancer cell growth and survival (e.g., kinase inhibitors), could potentially lower the threshold for cell death induced by a DNA-damaging agent like this compound. While specific preclinical or clinical data on combining this compound with modern targeted therapies are not yet available, the principle of synergistic interaction provides a clear path for future research. chemistryviews.org For example, combining this compound with inhibitors of DNA damage repair pathways could represent a potent therapeutic strategy, a concept known as synthetic lethality.

One of the most promising combination strategies for this compound is its use as a radiosensitizer. nih.gov Many solid tumors contain regions of hypoxia (low oxygen), which are notoriously resistant to radiation therapy. aacrjournals.org this compound's ability to be activated in hypoxic conditions makes it an ideal candidate to target these radioresistant cell populations. tandfonline.comaacrjournals.org

A preclinical study investigated the efficacy of this compound combined with fractionated radiotherapy in a human glioblastoma xenograft model. The results demonstrated a significant enhancement of radiation's tumor-killing effects. aacrjournals.orgaacrjournals.org

Preclinical Study of this compound as a Radiosensitizer In this study, human U-87 glioblastoma tumors in mice were treated with a vehicle, this compound alone, radiation alone, or a combination of this compound and radiation. aacrjournals.org

Interactive Data Table: Tumor Growth Delay with this compound and Radiotherapy

This table summarizes the tumor growth doubling times for each treatment group in a preclinical U-87 glioblastoma model.

| Treatment Group | Mean Tumor Doubling Time (Days) | Increase in Doubling Time vs. Control (Days) | Statistical Significance (p-value) |

| Vehicle (Control) | 3.2 | - | - |

| This compound alone | 4.6 | 1.4 | <0.001 |

| Radiation alone | 8.4 | 5.2 | <0.001 |

| This compound + Radiation | 11.7 | 8.5 | <0.001 vs this compound alone; 0.027 vs Radiation alone |

| Data from a study on U-87 human glioblastoma xenografts. The combination therapy resulted in a significantly longer tumor doubling time than either treatment alone, indicating a synergistic effect. |

These findings show that the combination of this compound and radiotherapy produced a stronger anti-tumor effect than either modality alone, without a significant increase in toxicity. aacrjournals.org This suggests that this compound can effectively sensitize tumors to radiation, providing a strong rationale for clinical exploration of this combination in various solid tumors characterized by hypoxic regions. aacrjournals.orgaacrjournals.org

Novel Drug Delivery Systems for this compound

The efficacy of intravesically administered this compound is challenged by its pharmacokinetic properties. The compound is rapidly metabolized and inactivated in the presence of whole blood, which is common in the bladder immediately following the transurethral resection of bladder tumors (TURBT). nih.govresearchgate.net This rapid inactivation can reduce the effective concentration of the drug at the tumor site. nih.gov To overcome these limitations, research is trending towards the development of novel drug delivery systems designed to protect the drug and prolong its residence time and therapeutic effect within the bladder.

The primary goal of a sustained-release formulation for this compound is to maintain a therapeutic drug concentration at the bladder wall for an extended period. Standard aqueous instillations are quickly diluted by urine and expelled upon voiding, limiting the drug's exposure time. frontiersin.org A formulation that could release this compound slowly over several hours or even days would represent a significant therapeutic advancement. This approach would not only bypass the issue of rapid inactivation in the immediate post-surgical setting but could also enhance the drug's penetration into the urothelium and any residual tumor cells. While specific sustained-release formulations for this compound are not yet in late-stage clinical development, the principle is driving the exploration of advanced carrier systems like nanoparticles, liposomes, and hydrogels.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome the limitations of conventional intravesical chemotherapy. nih.govnih.gov These carriers can encapsulate therapeutic agents, protecting them from degradation, increasing their stability, and improving their transport across biological barriers. nih.govmdpi.com For this compound, encapsulation within nanoparticles or liposomes could shield it from inactivation by blood and allow for more controlled release at the target site.

Nanoparticles : Polymeric nanoparticles, such as those made from poly-lactic-acid-co-glycolic acid (PLGA) or chitosan, can be designed to be mucoadhesive, sticking to the bladder lining and prolonging drug contact time. mdpi.com Chitosan, in particular, has been shown to enhance the penetration of drugs into the bladder wall. mdpi.com The use of nanoparticles for delivering other platinum-based chemotherapy drugs to bladder cancer models has demonstrated significantly better absorption by the bladder and reduced systemic uptake compared to the free drug. europeanpharmaceuticalreview.com

Liposomes : Liposomes are spherical vesicles composed of a lipid bilayer that can carry both water-soluble and fat-soluble drugs. nih.govmdpi.com They are biocompatible and can be engineered to improve drug stability and circulation time. nih.gov Liposomal formulations of other anticancer drugs are already in clinical use, demonstrating their viability as effective delivery vehicles. mdpi.com For this compound, a liposomal formulation could enhance its solubility and protect it from the harsh environment of the bladder post-TURBT.

| Delivery System | Core Material | Key Advantages for Intravesical this compound Delivery | Status |

|---|---|---|---|

| Polymeric Nanoparticles | e.g., PLGA, Chitosan | Protection from degradation, mucoadhesion, enhanced bladder wall penetration, potential for sustained release. nih.govmdpi.com | Preclinical/Exploratory |

| Liposomes | Phospholipids | Biocompatible, can carry diverse drug types, protects drug from inactivation, potential to improve solubility. nih.govmdpi.com | Preclinical/Exploratory |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, forming a gel-like substance. frontiersin.orgmdpi.com They are highly promising for intravesical drug delivery because they can be instilled as a liquid and then undergo a phase transition to a gel inside the bladder. This in-situ gelling can be triggered by changes in temperature (thermosensitive hydrogels), pH, or other stimuli. frontiersin.org

A hydrogel-based system for this compound would serve as a drug reservoir, adhering to the bladder mucosa and providing sustained drug release over an extended period. mdpi.com This approach directly counters the problem of rapid drug washout with urine. frontiersin.org Hydrogel formulations have been successfully used to deliver other chemotherapeutic agents, such as Mitomycin C, for NMIBC, demonstrating prolonged drug retention and improved efficacy in clinical trials. nih.govfrontiersin.org Combining hydrogels with nanoparticles or liposomes (a "liposome-in-gel" system) is another advanced strategy that could further enhance drug retention and stability. mdpi.com The development of a thermosensitive, mucoadhesive hydrogel for this compound is a key objective for future formulation research.

Future Directions in this compound Research

Despite setbacks in phase III clinical trials, which did not meet their primary endpoints, post-hoc analyses suggested that the timing of instillation is a critical factor for efficacy. nih.govnih.govnih.gov This has opened new avenues for research, focusing on optimizing its use and developing next-generation compounds. Future research is centered on two main strategies: refining the delivery and application of this compound itself and engineering novel analogues with superior properties.

The clinical development of this compound was hampered by its poor pharmacokinetic profile when administered systemically and its rapid inactivation locally. nih.govhud.ac.uk An alternative and parallel research strategy has been the design and synthesis of novel this compound analogues. The goal is to create new molecules that retain the beneficial pharmacodynamic properties of this compound—namely, its potent, hypoxia-activated cytotoxicity—while possessing improved pharmacokinetic characteristics. nih.govhud.ac.uk

Research into second-generation analogues has focused on modifying the this compound structure to achieve greater chemical stability, reduced susceptibility to metabolic inactivation by blood, and potentially better tissue penetration, without compromising its activation by the target reductase enzymes found in cancer cells. nih.govhud.ac.uk This pharmacological approach aims to develop a superior bioreductive drug that could be more effective not only in the intravesical setting but potentially for systemic administration against solid tumors, a goal that was not achievable with the parent compound. hud.ac.uk

| Property | This compound (Parent Compound) | Desired Profile for Novel Analogue |

|---|---|---|

| Pharmacodynamics | Potent bioreductive activation in hypoxic cancer cells. nih.gov | Retain or enhance potent, selective bioreductive activity. hud.ac.uk |

| Pharmacokinetics | Rapid elimination/inactivation, especially in blood. nih.govhud.ac.uk | Improved stability, longer half-life, reduced inactivation. hud.ac.uk |

| Clinical Application | Limited to loco-regional (intravesical) therapy. nih.gov | Improved efficacy in intravesical setting; potential for systemic use. |

| Tissue Penetration | Considered a factor in poor systemic efficacy. hud.ac.uk | Enhanced penetration into avascular tumor tissue. |

Computational Modeling and Structure-Activity Relationship (SAR) Studies